1-[4-(4-Fluorophenoxy)phenyl]ethanone

Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Secure this exact aryl ketone scaffold to drive your antifungal and antiparasitic programs. Its precise 4-fluorophenoxy substitution pattern is validated for synthesizing (Z)-oxime derivatives with activity comparable to fluconazole and thiosemicarbazones with a superior selectivity index (SI=19). This fragment's unique architecture is critical for molecular expansion, and high-yield Ullmann etherification routes ensure cost-effective access. Avoid generic alternatives that compromise potency and selectivity.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 35114-93-3
Cat. No. B1334159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenoxy)phenyl]ethanone
CAS35114-93-3
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3
InChIKeyHPLGELQKWAOYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(4-Fluorophenoxy)phenyl]ethanone (CAS 35114-93-3) for Research Procurement: Key Considerations


1-[4-(4-Fluorophenoxy)phenyl]ethanone (CAS 35114-93-3), also referred to as 4-(4-fluorophenoxy)acetophenone, is a synthetic aryl ketone with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is characterized by a central phenyl ring bearing both an acetyl group and a 4-fluorophenoxy substituent . In research, this compound is primarily valued as a versatile fragment scaffold for drug discovery and as a key synthetic intermediate .

Why 1-[4-(4-Fluorophenoxy)phenyl]ethanone is Not Interchangeable with Structural Analogs


Procurement decisions for 1-[4-(4-fluorophenoxy)phenyl]ethanone (CAS 35114-93-3) must account for its specific chemical architecture. Substitution of the para-fluorophenoxy group or alteration of the core ketone can drastically change a molecule's reactivity and biological profile [1]. This compound's unique combination of a diaryl ether linkage, a terminal 4-fluorophenyl ring, and an acetyl group dictates its utility as a specific scaffold . The data presented in Section 3 confirms that this precise substitution pattern is the key driver of its observed potency and selectivity in advanced derivative classes, making generic replacement without quantitative validation a significant risk to research outcomes [2].

Quantitative Evidence Guide: Why Choose 1-[4-(4-Fluorophenoxy)phenyl]ethanone for Drug Discovery


4-Fluorophenoxy Moiety Confers Superior Antifungal Potency Compared to Reference Drug

In a series of (Z)-oxime derivatives of phenoxyacetophenones, compound 3d—which contains the 4-fluorophenoxy moiety identical to the core of 1-[4-(4-fluorophenoxy)phenyl]ethanone—demonstrated antifungal activity that was comparable to or more potent than the reference drug fluconazole across multiple yeast strains [1].

Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Derivative Containing 4-Fluorophenoxy Core Exhibits High Potency and Selectivity Against T. gondii

The compound 4l, a thiosemicarbazone derivative synthesized from the 4-fluorophenoxyacetophenone core, was identified as the most potent compound in a series of 17 analogs (4a-q), demonstrating the highest activity against T. gondii-infected cells and a superior selectivity profile compared to the standard clinical treatment [1].

Antiparasitic Agents Toxoplasma gondii Infectious Disease

High-Yield Synthetic Route Provides Reproducible Access for Large-Scale Research

Multiple synthetic routes to 1-[4-(4-fluorophenoxy)phenyl]ethanone have been documented, with one optimized Ullmann-type etherification using p-fluorophenol and p-bromoacetophenone achieving a yield of approximately 86% [1], a substantial improvement over alternative methods with yields as low as ~20% . This provides a reliable and scalable method for producing the compound [1].

Organic Synthesis Process Chemistry Scaffold Production

Positional Isomerism Dictates Downstream Application Scope

The precise para-substitution pattern of the target compound (1-[4-(4-fluorophenoxy)phenyl]ethanone) is critical for its role as an intermediate. Its positional isomer, 1-[2-(4-fluorophenoxy)phenyl]ethanone, is a specialized diaryl ether intermediate primarily utilized for synthesizing strobilurin fungicides and kinase inhibitors like LRRK2 . This highlights that subtle positional changes redirect the molecule's entire synthetic utility.

Chemical Intermediates Agrochemical Synthesis Kinase Inhibitors

High-Impact Application Scenarios for 1-[4-(4-Fluorophenoxy)phenyl]ethanone (CAS 35114-93-3)


Designing Novel Antifungal Agents with Improved Potency

Procure 1-[4-(4-fluorophenoxy)phenyl]ethanone as a core scaffold for designing (Z)-oxime derivatives. The evidence shows this moiety can yield compounds with antifungal activity comparable or superior to fluconazole [1]. Use this scaffold to synthesize and test new analogs against Candida and Aspergillus species to identify candidates with improved MIC values.

Developing Selective Anti-Toxoplasma gondii Therapeutics

Utilize the compound as a starting material to synthesize aryloxyacetophenone thiosemicarbazones. The data from [2] demonstrates that this specific core can lead to compounds with high potency and a superior selectivity index (SI=19) compared to pyrimethamine, making it a prime candidate for developing safer and more effective anti-parasitic drugs.

Fragment-Based Drug Discovery (FBDD) Programs

Incorporate this compound into fragment screening libraries. As a commercially available fragment molecule, it serves as a validated starting point for molecular linking, expansion, and optimization campaigns aimed at identifying novel drug candidates for various therapeutic areas, including oncology and infectious disease .

Process Chemistry and Scale-Up Research

When planning large-scale synthesis of derivatives, utilize the documented high-yielding Ullmann etherification route (yield ~86%) to produce the intermediate [3]. This ensures cost-effective access to the core scaffold in quantities needed for lead optimization, preclinical studies, and pilot-scale manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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